![molecular formula C14H18N4O4S B2740622 furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1904280-39-2](/img/structure/B2740622.png)
furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
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Description
Furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for the production of antibodies. Therefore, the inhibition of BTK has therapeutic implications in various diseases, including autoimmune disorders, cancers, and inflammatory diseases.
Scientific Research Applications
Synthesis and Chemical Reactions
A study by Ren et al. (2017) describes a novel preparation method for 4-diazoisochroman-3-imines through a copper(i)-catalyzed cascade reaction, highlighting the versatility of furan derivatives in synthesizing cyclic compounds with potential applications in medicinal chemistry and material sciences (Ren, Lu, & Wang, 2017). Similarly, the work by Cui et al. (2018) on the efficient synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component domino reaction underscores the importance of furan derivatives in constructing heterocyclic compounds with broad applications in drug development and organic electronics (Cui, Zhu, Li, & Cao, 2018).
Corrosion Inhibition
The research by Singaravelu and Bhadusha (2022) demonstrates the application of synthesized organic compounds based on furan derivatives as effective corrosion inhibitors for mild steel in acidic media. This study not only provides insights into the chemical mechanisms behind corrosion inhibition but also opens avenues for developing more sustainable and efficient corrosion inhibitors for industrial applications (Singaravelu & Bhadusha, 2022).
Pharmacological Activities
Although the direct application of furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone in pharmacology is not highlighted, the study by Makkar and Chakraborty (2018) on novel furanyl derivatives from red seaweed with pharmacological activities suggests the potential of furan derivatives in the development of new drugs with anti-inflammatory and antioxidative properties. This research opens up new pathways for the exploration of furan-based compounds in treating various diseases (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
furan-2-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-16-10-13(15-11-16)23(20,21)18-6-3-5-17(7-8-18)14(19)12-4-2-9-22-12/h2,4,9-11H,3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMYBLDZQIEPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone |
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